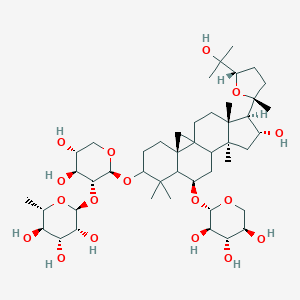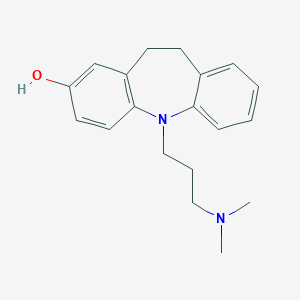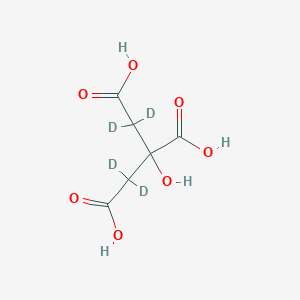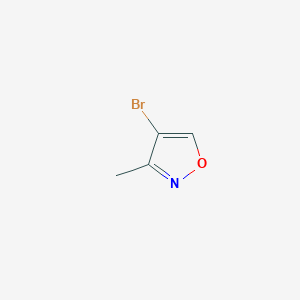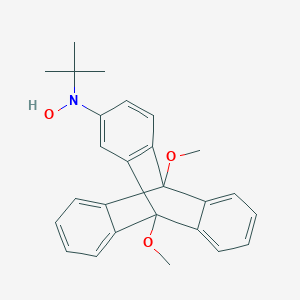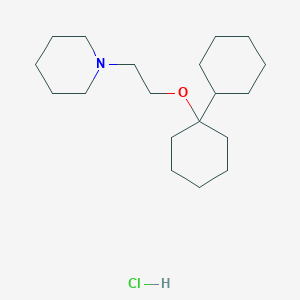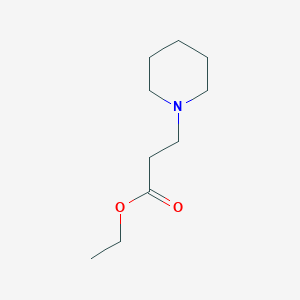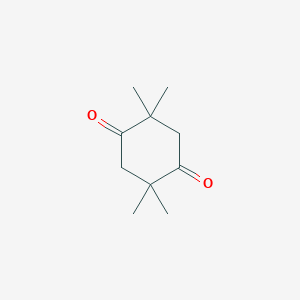
2,2,5,5-Tetramethylcyclohexane-1,4-dione
Vue d'ensemble
Description
“2,2,5,5-Tetramethylcyclohexane-1,4-dione” is a type of compound that falls under the category of Monoterpenoids . It is a powder in physical form and is isolated from the herbs of Liriodendron tulipifera .
Synthesis Analysis
The synthesis of “2,2,5,5-Tetramethylcyclohexane-1,4-dione” involves the use of sodium tert-pentoxide in tetrahydrofuran and benzene at 20 degrees Celsius for 0.25 hours .Molecular Structure Analysis
The molecular formula of “2,2,5,5-Tetramethylcyclohexane-1,4-dione” is C10H16O2 . Its molecular weight is 168.2 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2,5,5-Tetramethylcyclohexane-1,4-dione” are as follows: It has a molecular weight of 168.23 g/mol . Its XLogP3 is 1.2, indicating its lipophilicity . The compound has a density of 1.0±0.1 g/cm3 . Its boiling point is 240.8±33.0 °C at 760 mmHg .Applications De Recherche Scientifique
2,2,5,5-Tetramethylcyclohexane-1,4-dione
is an organic compound . It’s important to note that the information available does not specify its applications in scientific research.
For a comprehensive analysis of its applications, it would be best to refer to scientific literature or databases that specialize in chemistry and related fields. These resources often provide detailed information about the properties, uses, and experimental procedures associated with specific compounds.
- Field : Chemistry
- Application Summary : This compound is used in the synthesis of a structurally flexible triazolate-based metal–organic framework (MOF) known as CFA-8 .
- Method of Application : The organic linker H2-tqpt, which includes 2,2,5,5-Tetramethylcyclohexane-1,3-dione, is reacted with anhydrous CuCl2 in N,N-dimethylacetamide (DMA) to yield CFA-8 .
- Results : This framework shows a reversible breathing effect and is robust upon solvent removal. It has been characterized by single-crystal and powder X-ray diffraction, TGA, IR spectroscopy, and gas sorption measurements .
- Field : Organic Chemistry
- Application Summary : 2,2,5,5-Tetramethylcyclohexane-1,3-dione can be transformed into δ-oxo acid esters in an acidic medium .
- Method of Application : Refluxing a solution of 2,2,5,5-tetramethylcyclohexane-1,3-dione in a dilute H2SO4—ethanol mixture smoothly gave ethyl 3,3,6-trimethyl-5-oxoheptanoate .
- Results : Under the same conditions, hydrolysis of enamino ketone was followed by analogous ring opening of intermediate 2,4,6-trimethylcyclohexane-1,3-dione .
Metal-Organic Frameworks (MOFs)
Transformation into δ-oxo Acid Esters
Propriétés
IUPAC Name |
2,2,5,5-tetramethylcyclohexane-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-9(2)5-8(12)10(3,4)6-7(9)11/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQZSPVHJYLKOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(CC1=O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50539118 | |
| Record name | 2,2,5,5-Tetramethylcyclohexane-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50539118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,5,5-Tetramethylcyclohexane-1,4-dione | |
CAS RN |
86838-54-2 | |
| Record name | 2,2,5,5-Tetramethylcyclohexane-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50539118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



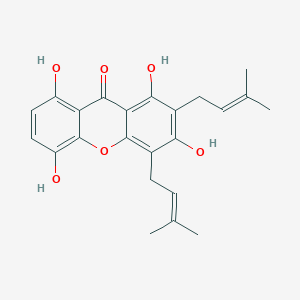

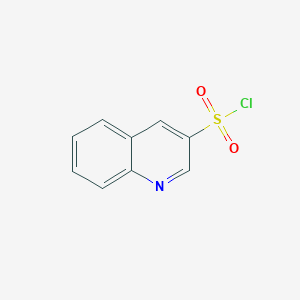
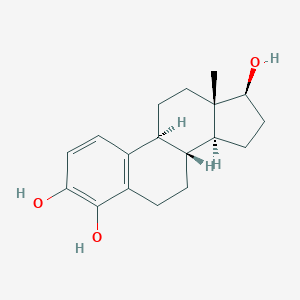
![1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide](/img/structure/B23138.png)
